Chemical structure and molecular formula of 3-O-Benzyl 17-Epiestriol
Chemical structure and molecular formula of 3-O-Benzyl 17-Epiestriol
An In-depth Technical Guide to 3-O-Benzyl 17-Epiestriol: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-O-Benzyl 17-Epiestriol, a derivative of the endogenous estrogen metabolite, 17-Epiestriol. The introduction of a benzyl group at the 3-hydroxyl position has significant implications for its physicochemical properties and potential applications in research and drug development. This document will delve into the chemical structure and molecular formula, a proposed synthetic pathway, and a discussion of its potential biological significance.
Chemical Structure and Molecular Properties
3-O-Benzyl 17-Epiestriol is a synthetically modified steroid. The core of the molecule is 17-Epiestriol, which is an isomer of estriol with the hydroxyl group at the C17 position in the alpha configuration.[1] The benzyl group (a benzene ring attached to a methylene group) is attached to the oxygen atom at the C3 position of the steroid's A-ring.
The molecular formula for 17-Epiestriol is C18H24O3.[1][2][3][4] The addition of a benzyl group (C7H7) and the removal of a hydrogen atom from the 3-hydroxyl group results in a molecular formula of C25H30O3 for 3-O-Benzyl 17-Epiestriol.
Table 1: Physicochemical Properties of 3-O-Benzyl 17-Epiestriol and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Features |
| 17-Epiestriol | C18H24O3 | 288.38 | 1228-72-4[1][2][3][4] | 17α-hydroxyl group[1] |
| 3-O-Benzyl Estriol | C25H30O3 | 378.51 | 18650-87-8 | 17β-hydroxyl group, 3-O-benzyl ether |
| 3-O-Benzyl 17-Epiestriol | C25H30O3 | 378.51 | Not available | 17α-hydroxyl group, 3-O-benzyl ether |
Diagram 1: Chemical Structure of 3-O-Benzyl 17-Epiestriol
Caption: Chemical structure of 3-O-Benzyl 17-Epiestriol.
Proposed Synthesis Protocol
The synthesis of 3-O-Benzyl 17-Epiestriol can be approached by the selective benzylation of the phenolic 3-hydroxyl group of 17-Epiestriol. The hydroxyl groups at C16 and C17 are secondary and tertiary alcohols, respectively, and are less acidic than the phenolic hydroxyl group at C3, allowing for selective protection.
Diagram 2: Proposed Synthetic Workflow for 3-O-Benzyl 17-Epiestriol
Caption: A proposed workflow for the synthesis of 3-O-Benzyl 17-Epiestriol.
Step-by-Step Methodology:
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Dissolution: Dissolve 17-Epiestriol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. The choice of solvent is critical to ensure the solubility of the starting material and reagents.
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Deprotonation: Add a weak base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution. The base will selectively deprotonate the more acidic phenolic hydroxyl group at the C3 position, forming a phenoxide ion. The use of a weak base is crucial to avoid deprotonation of the less acidic aliphatic hydroxyl groups at C16 and C17.
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Benzylation: Add benzyl bromide to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the benzylic carbon of benzyl bromide in an SN2 reaction to form the benzyl ether.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 3-O-Benzyl 17-Epiestriol.
Analytical Characterization
The synthesized 3-O-Benzyl 17-Epiestriol should be characterized using standard analytical techniques to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect to see characteristic peaks for the aromatic protons of the benzyl group (typically in the range of 7.2-7.5 ppm), a singlet for the methylene protons of the benzyl group (~5.0 ppm), and the signals for the steroidal protons.
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¹³C NMR: Expect to see the signals for the carbons of the benzyl group in addition to the 18 carbons of the epiestriol core. The chemical shift of the C3 carbon will be shifted downfield upon benzylation.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show a molecular ion peak corresponding to the calculated molecular weight of 378.51 g/mol .
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product. A reversed-phase column with a mobile phase of acetonitrile and water is a common choice for analyzing steroids.[5]
Biological Significance and Potential Applications
The biological activity of 3-O-Benzyl 17-Epiestriol has not been extensively studied. However, based on the known properties of 17-Epiestriol, some potential applications can be postulated.
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Research Tool: 17-Epiestriol is a selective agonist for the estrogen receptor β (ERβ).[1][4][6] The benzyl group at the 3-O position acts as a protecting group, which can be cleaved in vivo to release the active 17-Epiestriol. This makes 3-O-Benzyl 17-Epiestriol a potential prodrug for targeted delivery or sustained release of 17-Epiestriol in research settings.
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Drug Development: 17-Epiestriol has been shown to be significantly more potent than 17β-estradiol in inhibiting the expression of vascular cell adhesion molecule 1 (VCAM-1).[6] This anti-inflammatory property suggests its potential in treating cardiovascular diseases. The benzylated form could offer improved pharmacokinetic properties, such as increased lipophilicity and metabolic stability, which are desirable in drug candidates.
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Intermediate in Chemical Synthesis: 3-O-Benzyl 17-Epiestriol can serve as a valuable intermediate in the synthesis of more complex derivatives of 17-Epiestriol. The benzyl group protects the 3-hydroxyl group, allowing for chemical modifications at other positions of the steroid nucleus.
Conclusion
3-O-Benzyl 17-Epiestriol is a derivative of the endogenous estrogen 17-Epiestriol with significant potential in research and drug development. While not commercially available, its synthesis is achievable through standard organic chemistry techniques. The introduction of the benzyl group is expected to modify its physicochemical and pharmacokinetic properties, making it a valuable tool for studying the biological roles of 17-Epiestriol and as a potential therapeutic agent itself. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound.
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